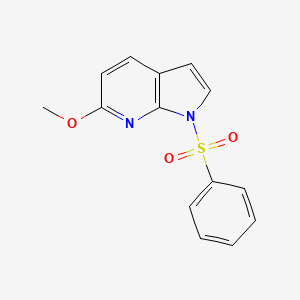

1-(Phenylsulfonyl)-6-methoxy-7-azaindole

Description

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-6-methoxypyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-13-8-7-11-9-10-16(14(11)15-13)20(17,18)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPKCWMQFYHZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ring-Closure Strategies

Building the azaindole ring with pre-installed methoxy substituents offers a direct route. A method adapted from CN110128422B involves:

Functionalization of Pre-Existing Azaindoles

Direct modification of 7-azaindole via nucleophilic aromatic substitution (NAS) or directed ortho metalation (DoM):

-

NAS : Reacting 6-chloro-7-azaindole with sodium methoxide in methanol under reflux.

-

Limitation : Requires electron-withdrawing groups to activate the chloro substituent.

-

-

DoM : Using lithium diisopropylamide (LDA) to deprotonate C6, followed by quenching with methyl borate and oxidation.

Sulfonylation at Position 1

Introducing the phenylsulfonyl group at N1 is achieved through N-sulfonylation of 6-methoxy-7-azaindole:

Reaction Conditions and Optimization

-

Reagents : Benzenesulfonyl chloride (1.2 eq), base (pyridine or DMAP, 1.5 eq), solvent (DCM or THF).

-

Procedure :

-

Dissolve 6-methoxy-7-azaindole in anhydrous DCM.

-

Add base and benzenesulfonyl chloride dropwise at 0°C.

-

Warm to room temperature and stir for 12–24 hours.

-

-

Critical factor : Excess base ensures complete deprotonation of the pyrrole NH, favoring N1 sulfonylation over O-sulfonation.

Regioselectivity Considerations

The pyrrole NH (N1) is more acidic (pKa ~10) than the pyridine nitrogen (pKa ~4), enabling selective sulfonylation under mildly basic conditions. Competing reactions, such as sulfonation at C3 or C5, are suppressed by steric hindrance from the methoxy group.

Integrated Synthetic Routes

A stepwise approach combining the above methods is most efficient:

Stepwise Approach

-

Total yield : ~44% (multiplicative).

Alternative Pathway: Sulfonylation First

-

Methoxy introduction via palladium-catalyzed coupling (limited applicability due to methoxy’s weak directing effects).

Analytical Characterization

Critical quality control steps include:

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Ring-closure + sulfonylation | Cyclization, sulfonylation | 44 | High regioselectivity | Multi-step, moderate yield |

| Direct functionalization | NAS, sulfonylation | 30 | Simplicity | Low activation at C6 |

| Sulfonylation first | Sulfonylation, coupling | 25 | Early sulfonyl protection | Poor coupling efficiency |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Phenylsulfonyl)-6-methoxy-7-azaindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenylsulfonyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted azaindole derivatives.

Applications De Recherche Scientifique

1-(Phenylsulfonyl)-6-methoxy-7-azaindole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mécanisme D'action

The mechanism of action of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the methoxy group may enhance binding affinity. The azaindole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Phenylsulfonyl)-6-methoxy-7-azaindole and related azaindole derivatives:

Key Findings:

Substituent Position and Receptor Affinity :

- The 1-(phenylsulfonyl) group in the target compound introduces steric hindrance, which may reduce binding to melatonin receptors compared to 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives. The latter’s flexible alkanamidoethyl chain allows better accommodation in MT₁/MT₂ receptor pockets .

- Basic groups (e.g., amines) at position 3 are detrimental to melatoninergic activity, as seen in other analogs, emphasizing the sensitivity of receptor interactions to substituent chemistry .

However, halogens may also reduce solubility compared to methoxy groups .

Methoxy Group Role :

- The 6-methoxy group in the target compound and its analogs (e.g., 5-Fluoro-6-methoxy-1H-indole) improves solubility and stabilizes interactions via hydrogen bonding, a critical feature for bioavailability .

Structural Analogues in Drug Design: 4-Amino-5-bromo-7-azaindole demonstrates how amino groups at position 4 can facilitate interactions with nucleic acids, making it useful in antiviral research. This contrasts with the target compound’s phenylsulfonyl group, which is more suited for electrophilic aromatic substitution reactions .

Activité Biologique

1-(Phenylsulfonyl)-6-methoxy-7-azaindole is a compound that has garnered attention due to its potential as a kinase inhibitor, particularly in the context of cancer therapies. This article provides a comprehensive overview of its biological activities, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a phenylsulfonyl group and a methoxy substituent on the azaindole framework. This configuration contributes to its biological activity, particularly in inhibiting specific kinases involved in various cellular processes.

The primary mechanism through which this compound exerts its biological effects is by inhibiting kinase activity. Kinases are enzymes that modify other proteins by adding phosphate groups, playing critical roles in signaling pathways that regulate cell growth, differentiation, and metabolism.

Key Mechanisms:

- Inhibition of c-Jun N-terminal Kinase (JNK) : This compound has been shown to inhibit JNK, which is involved in stress responses and is linked to neurodegenerative diseases and inflammation .

- Selective Targeting : Its structural features allow for selective inhibition of certain kinases over others, minimizing potential side effects associated with broader-spectrum inhibitors .

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing promising results:

- Anticancer Activity : The compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis (programmed cell death) through its action on specific kinases involved in survival signaling pathways .

- Neuroprotective Effects : In models of neurodegenerative diseases, inhibition of JNK has shown potential benefits in reducing neuronal damage and inflammation .

- Pharmacokinetics : Research indicates favorable pharmacokinetic properties, suggesting good absorption and bioavailability which are crucial for therapeutic applications .

Table 1: Summary of Biological Activities

Table 2: Comparison with Other Kinase Inhibitors

| Compound Name | Target Kinase | Selectivity | Reference |

|---|---|---|---|

| This compound | c-Jun N-terminal Kinase (JNK) | High | , |

| Avapritinib | PDGFRA | Moderate | |

| Imatinib | BCR-ABL | High |

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits JNK activity in various cancer cell lines, leading to reduced proliferation and increased apoptosis rates .

- Animal Models : Animal studies have demonstrated that administration of this compound can improve outcomes in models of neurodegeneration by mitigating inflammatory responses linked to JNK activation .

- Clinical Implications : The potential for this compound as a therapeutic agent in treating cancers and neurodegenerative disorders is being explored in ongoing clinical trials, focusing on its efficacy and safety profile .

Q & A

Q. What are the key synthetic strategies for preparing 1-(Phenylsulfonyl)-6-methoxy-7-azaindole derivatives?

The synthesis of 7-azaindole derivatives often involves regioselective functionalization of the heterocyclic core. A critical step is the introduction of substituents at the 1-position (phenylsulfonyl group) and 6-position (methoxy group). For example, palladium-catalyzed cyanation and subsequent reduction can install aminomethyl moieties, as demonstrated in the synthesis of related intermediates . Additionally, regioselective chlorination via N-oxide intermediates ensures precise functionalization of the azaindole ring . Methodological optimization includes controlling reaction conditions (e.g., temperature, catalyst loading) to suppress side reactions like over-chlorination.

Q. How do structural modifications at the sulfonyl group affect the biological activity of 6-methoxy-7-azaindole derivatives?

The phenylsulfonyl group enhances metabolic stability and influences receptor binding affinity. In melatonin receptor agonists, substituting the sulfonyl group with alternative electron-withdrawing moieties (e.g., trifluoromethylsulfonyl) alters ligand-receptor interactions. For instance, Jeanty et al. (2011) demonstrated that 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives with optimized sulfonyl groups exhibited nanomolar binding affinities for MT₁/MT₂ receptors, attributed to improved hydrophobic interactions and hydrogen bonding . Researchers should prioritize steric and electronic compatibility with target binding pockets during sulfonyl group modification.

Q. What analytical techniques are critical for characterizing the purity and regiochemistry of 7-azaindole derivatives?

High-resolution techniques are essential:

- NMR Spectroscopy : H and C NMR confirm regiochemistry by identifying coupling patterns (e.g., distinguishing C-4 vs. C-6 substitution) .

- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., over-chlorinated species) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the functionalization of the 7-azaindole core, and how can they be addressed?

The 7-azaindole core exhibits multiple reactive sites (C-3, C-4, and C-6), leading to competing pathways. For example, direct chlorination without directing groups often yields mixtures. A solution involves generating N-oxide intermediates, which direct electrophilic substitution to the C-4 position via coordination with Lewis acids . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals, guiding the design of regioselective reactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for selective melatonin receptor agonism?

SAR studies by Jeanty et al. (2011) revealed:

- Methoxy Group : Essential for MT₁/MT₂ affinity; removal reduces binding by >100-fold .

- Side Chain Length : 2-alkanamidoethyl chains with 4–6 carbons maximize receptor activation (EC₅₀ = 0.8–1.2 nM) .

- Sulfonyl Group : Bulky substituents (e.g., phenylsulfonyl) improve selectivity over off-target GPCRs .

Researchers should employ iterative cycles of synthesis, radioligand displacement assays, and molecular docking to refine substituents .

Q. What experimental approaches validate target engagement of 7-azaindole derivatives in cellular assays?

- Radioligand Binding Assays : Compete H-melatonin with test compounds to measure IC₅₀ values .

- cAMP Inhibition : Functional assays using CHO cells expressing MT₁/MT₂ receptors confirm agonist efficacy .

- Kinetic Studies : Surface plasmon resonance (SPR) quantifies on/off rates for receptor-ligand complexes .

Contradictory data (e.g., high binding affinity but low cellular activity) may arise from poor membrane permeability, requiring logP optimization .

Methodological Guidance for Data Interpretation

Q. Handling Contradictory Results

- Example : Discrepancies between in vitro binding and in vivo efficacy may stem from pharmacokinetic limitations. Address this by measuring plasma stability (e.g., liver microsome assays) and blood-brain barrier penetration (e.g., PAMPA-BBB) .

- Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ, π parameters) with activity data, identifying outliers for reevaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.